Methanone, di-2-thienyl-
Overview
Description
Synthesis Analysis
The synthesis of Methanone, di-2-thienyl- and related derivatives often involves multi-component reactions that allow for efficient and high-yield production. For example, Alizadeh and Roosta (2018) developed a mild and convenient protocol for the synthesis of aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives, showcasing the versatility of methanone compounds in chemical synthesis (Alizadeh & Roosta, 2018). These methods often rely on readily available starting materials and can be performed under relatively mild conditions, indicating the practicality of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of Methanone, di-2-thienyl- derivatives plays a crucial role in their chemical behavior and potential applications. Hoffmann et al. (2000) synthesized and polymerized di(thien-2-yl) methanol and di(thien-2-yl) methyl octyl ether to yield quinoidal poly(di(thien-2-yl) methane), a process influenced by the molecular structure of the starting materials (Hoffmann et al., 2000). This emphasizes the impact of structural features, such as the positioning of thiophene rings and the presence of functional groups, on the properties and applications of the synthesized compounds.
Chemical Reactions and Properties
Methanone, di-2-thienyl- compounds engage in various chemical reactions, influenced by their unique structural characteristics. Pouzet et al. (1998) reported on the reactivity of a specific methanone derivative towards sulfur- and oxygen-containing nucleophiles, highlighting the compound's versatility in chemical transformations (Pouzet et al., 1998). These reactions can lead to a range of products with diverse properties, underlining the significance of methanone derivatives in synthetic chemistry.
Physical Properties Analysis
The physical properties of Methanone, di-2-thienyl- compounds, such as solubility, melting points, and stability, are crucial for their practical applications. The synthesis and characterization studies often include detailed analysis of these properties to evaluate the compound's suitability for various applications. For instance, the work by Koparir et al. (2022) on thiophene-based compounds provides insights into their electronic and optical properties, contributing to our understanding of methanone derivatives' physical characteristics (Koparir et al., 2022).
Chemical Properties Analysis
The chemical properties of Methanone, di-2-thienyl- compounds, such as reactivity, stability under various conditions, and interaction with other chemicals, are essential for defining their potential applications. Research efforts like those by Thirunarayanan (2014) have explored the antimicrobial, antioxidant, and insect antifeedant activities of synthesized methanone derivatives, shedding light on the broad spectrum of their chemical properties (Thirunarayanan, 2014).
Scientific Research Applications
Anticancer Activity
Methanone, di-2-thienyl- derivatives have been explored for their potential anticancer activities. Di(3-thienyl)methanol and di(3-thienyl)methane, for example, were synthesized and demonstrated significant cytotoxic effects against T98G brain cancer cells, with notable growth inhibition and induced cell death. These compounds showed a concentration-dependent increase in cytotoxicity while maintaining lower toxicity towards normal human cells, highlighting their potential as selective anticancer agents (Kaushik et al., 2012).
Antimicrobial and Antioxidant Properties
Methanone derivatives have also been investigated for their antimicrobial and antioxidant properties. A series of methanone derivatives exhibited more than 60% yield and were characterized for their physical and spectral data. These compounds were evaluated for antimicrobial, antioxidant, and insect antifeedant activities, showing promising results against various bacterial and fungal strains as well as significant DPPH radical scavenging activity (Thirunarayanan, 2014).
Conductive Polymer Synthesis
Methanone, di-2-thienyl- derivatives are also significant in the synthesis of conducting polymers. Electrochemical copolymerization of 2,3-di(2-thienyl)quinoxaline derivatives with 3,4-ethylenedioxy thiophene yielded copolymers characterized by various techniques. These copolymers showed promising conductivity, suggesting their applicability in electronic devices (Turac et al., 2011).
Optoelectronic Properties
Research has also delved into the optoelectronic properties of methanone, di-2-thienyl- derivatives. For instance, studies on (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones revealed insights into their spectroscopic properties, which could be influenced by the structure and environment. These findings have implications for the development of optoelectronic devices, offering a deeper understanding of the materials' photophysical behavior (Al-Ansari, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dithiophen-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTQMBQKTSGBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220670 | |
Record name | Methanone, di-2-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, di-2-thienyl- | |
CAS RN |
704-38-1 | |
Record name | Methanone, di-2-thienyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thienyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Thienyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, di-2-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Carbonyldi(thiophene) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Di-2-thienylmethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VH2TXT76G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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